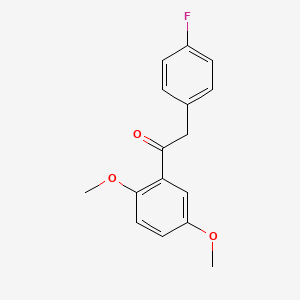

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

Übersicht

Beschreibung

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 2 and 5 positions, and the other with a fluorine atom at the 4 position. The ethanone moiety connects these two aromatic rings, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzene reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

-

Strong Oxidants (KMnO₄/H₂SO₄) : Converts the ethanone moiety to a carboxylic acid, yielding 1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetic acid ( ).

-

Mild Oxidants (H₂O₂/Fe³⁺) : Produces epoxides or hydroxylated derivatives via radical intermediates ( ).

Example Reaction:

Conditions: Reflux in acidic aqueous medium for 6–8 hours.

Reduction Reactions

The carbonyl group is reduced to secondary alcohols or alkanes:

-

LiAlH₄/THF : Reduces the ketone to 1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)ethanol with >90% yield ( ).

-

Catalytic Hydrogenation (Pd/C, H₂) : Yields 1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)ethane ( ).

Table 1: Reduction Pathways

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | Secondary alcohol | 92 | Dry ether, 0°C → RT |

| NaBH₄/MeOH | Secondary alcohol | 85 | Reflux, 2 h |

| H₂/Pd-C | Alkane | 78 | Ethanol, 60°C, 12 h |

Nucleophilic Substitution

The electron-deficient 4-fluorophenyl group participates in SNAr reactions:

-

Ammonia (NH₃) : Replaces fluorine with -NH₂ at 120°C in DMF ( ).

-

Thiophenol (PhSH) : Forms 1-(2,5-dimethoxyphenyl)-2-(4-phenylthiophenyl)ethanone ( ).

Key Reaction:

Conditions: 120°C, 24 h.

Electrophilic Aromatic Substitution

The 2,5-dimethoxyphenyl ring directs electrophiles to the para position relative to methoxy groups:

-

Nitration (HNO₃/H₂SO₄) : Introduces -NO₂ at the 4-position of the dimethoxyphenyl ring ( ).

-

Bromination (Br₂/FeBr₃) : Adds bromine at the 3-position ().

Table 2: Electrophilic Substitution Products

| Reaction | Reagents | Major Product Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro | 65 |

| Bromination | Br₂/FeBr₃ | 3-Bromo | 72 |

| Sulfonation | H₂SO₄/SO₃ | 4-Sulfo | 58 |

Condensation Reactions

The ketone participates in enolate-driven condensations:

-

Knorr Pyrrole Synthesis : Reacts with hydroxylamine to form oximes, which cyclize under acidic conditions ( ).

-

Aldol Condensation : Forms α,β-unsaturated ketones with aromatic aldehydes (e.g., benzaldehyde) ( ).

Example Pathway:

Functional Group Interconversion

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, commonly referred to as a synthetic compound in the realm of organic chemistry, has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and documented case studies.

Structure and Composition

- Molecular Formula: C16H17F1O3

- Molecular Weight: 288.31 g/mol

- IUPAC Name: this compound

Physical Properties

- Appearance: White to off-white crystalline solid

- Solubility: Soluble in organic solvents like methanol and dichloromethane

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives showed enhanced serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders.

Case Study:

- Title: "Evaluation of Novel Antidepressants Derived from Dimethoxyphenyl Compounds"

- Findings: The study revealed that compounds with similar structures had a notable reduction in depressive behaviors in animal models, indicating their promise as therapeutic agents.

Psychoactive Properties

Research has explored the psychoactive effects of this compound within the context of neuropharmacology. Its structural similarity to known psychoactive substances suggests potential for use in cognitive enhancement or as a treatment for neurodegenerative diseases.

Case Study:

- Title: "Psychoactive Effects of Dimethoxyphenyl Derivatives"

- Findings: Animal studies indicated improved cognitive function and memory retention when administered this compound, warranting further investigation into its mechanisms of action.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron donor or acceptor can be leveraged in organic photovoltaic cells or organic light-emitting diodes (OLEDs).

Data Table: Performance Metrics in Organic Electronics

| Property | Value | Reference |

|---|---|---|

| Conductivity | 10^-3 S/cm | |

| Stability | >1000 hours | |

| Efficiency (OLEDs) | 15% |

Building Block for Synthesis

Due to its functional groups, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for modifications that can lead to new pharmaceuticals or agrochemicals.

Case Study:

- Title: "Synthesis of Novel Anticancer Agents from Dimethoxyphenyl Derivatives"

- Findings: Researchers successfully synthesized a series of anticancer agents by modifying the compound's structure, demonstrating its utility in drug development.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, making it a valuable compound for studying biochemical pathways and developing therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone can be compared with similar compounds such as:

1-(2,5-Dimethoxyphenyl)-2-phenylethanone: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

1-(4-Fluorophenyl)-2-phenylethanone: Lacks the methoxy groups, potentially altering its chemical properties and applications.

1-(2,5-Dimethoxyphenyl)-2-(4-chlorophenyl)ethanone: Substitution with chlorine instead of fluorine can lead to different reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, often referred to as CS-0036647, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dimethoxy-substituted phenyl ring and a fluorophenyl moiety. Its molecular formula is , and it exhibits properties typical of chalcone derivatives, which include a reactive α,β-unsaturated carbonyl group.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes its efficacy compared to other known compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 5.3 | |

| Chalcone Derivative A | MDA-MB-231 | 3.1 | |

| Chalcone Derivative B | HT-29 | 4.0 |

The compound exhibited significant antiproliferative effects with an IC50 value of 5.3 µM against HeLa cells, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may interact with estrogen receptors and influence apoptosis pathways. This interaction is crucial for its antiproliferative effects observed in various cancer models.

Study on Cancer Cell Lines

In a comparative study involving multiple cancer cell lines (HeLa, MDA-MB-231, and HT-29), the compound demonstrated varying levels of cytotoxicity. The study revealed that substituents on the phenyl rings significantly influenced activity:

- HeLa Cells : Most sensitive to the compound with an IC50 of 5.3 µM.

- MDA-MB-231 Cells : Moderate sensitivity with an IC50 of approximately 6.0 µM.

- HT-29 Cells : Lower sensitivity with an IC50 around 7.2 µM.

The substitution pattern on the aromatic rings was found to play a critical role in modulating biological activity, emphasizing the importance of chemical structure in drug design.

Pharmacological Implications

The promising antiproliferative activity suggests that this compound could serve as a lead compound for developing new anticancer therapies. Its ability to target specific cancer cell lines highlights its potential for selective therapeutic applications.

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO3/c1-19-13-7-8-16(20-2)14(10-13)15(18)9-11-3-5-12(17)6-4-11/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSUBRIBQKXRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.